Antimony tin oxide is classified as a transparent conducting oxide (TCO). It can be derived from natural sources or synthesized through various chemical processes. The compound's unique properties stem from the incorporation of antimony ions into the tin oxide lattice, which modifies its electronic structure and enhances conductivity.
Several methods are employed to synthesize antimony tin oxide, each with distinct advantages and characteristics:
The synthesis conditions, such as temperature, precursor concentration, and annealing time, significantly influence the structural and electrical properties of antimony tin oxide. For example, annealing at temperatures around 600 °C has been shown to enhance crystallinity and improve the performance of gas sensors made from this material .
Antimony tin oxide typically adopts a tetragonal rutile structure when synthesized at high temperatures. The incorporation of antimony ions into the tin dioxide lattice leads to modifications in the crystal structure, which can be analyzed using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). The presence of antimony ions can be confirmed through Raman spectroscopy, which reveals characteristic vibrational modes associated with the compound .
The synthesis of antimony tin oxide involves several key reactions:
The reactions are influenced by factors such as temperature and precursor ratios, which affect the final morphology and purity of the synthesized product.
The mechanism by which antimony tin oxide functions primarily revolves around its ability to conduct electricity while remaining optically transparent. The doping of tin dioxide with antimony introduces additional charge carriers (electrons), enhancing its conductivity. This property is crucial for applications in electronics and optoelectronics.
Antimony tin oxide has a wide range of scientific uses:
Antimony’s use dates back to ancient Egypt (~4000 BCE), where stibnite (Sb₂S₃) served as eye makeup (kohl) [1] [10]. Modern ATO emerged in the late 20th century as an alternative to indium tin oxide (ITO). Early research focused on its n-type semiconductor properties, driven by the need for cost-effective transparent electrodes. China’s dominance in antimony production (88% of global supply) enabled scalable ATO synthesis [1] [6].
ATO adopts a rutile tetragonal structure (space group: P4₂/mnm), where Sn⁴⁺ ions occupy octahedral sites. Antimony doping induces lattice distortions due to ionic radius mismatches (Sb³⁺: 0.76 Å, Sb⁵⁺: 0.60 Å vs. Sn⁴⁺: 0.69 Å). Undoped SnO₂ exhibits a lattice parameter of a = 4.737 Å and c = 3.185 Å, while 4 at% Sb doping reduces c to 3.176 Å [5] [8]. X-ray diffraction confirms single-phase crystallinity up to 10 at% Sb, beyond which secondary Sb₂O₃ phases form [7].
Table 1: Lattice Parameters of ATO at Different Doping Levels
Sb Doping (at%) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Crystal Size (nm) |
---|---|---|---|
0 | 4.737 | 3.185 | 30 |
4 | 4.741 | 3.176 | 11 |
10 | 4.745 | 3.170 | 8 |
Sb substitutes Sn⁴⁺ sites in two oxidation states:
Density functional theory (DFT) calculations reveal Sb⁵⁺ forms a shallow donor level near the conduction band, while Sb³⁺ introduces deep traps. At 4 at% Sb, carrier density peaks at 1.2 × 10²¹ cm⁻³, lowering resistivity to 4.7 × 10⁻⁴ Ω·cm. Higher doping (>10 at%) causes carrier scattering and mobility loss [5] [8].
ATO outperforms undoped SnO₂ in:
Table 2: Optoelectronic Properties of ATO vs. ITO
Property | ATO (4 at% Sb) | Undoped SnO₂ | ITO |
---|---|---|---|
Resistivity (Ω·cm) | 4.7 × 10⁻⁴ | 10⁻²–10⁻³ | 1–2 × 10⁻⁴ |
Carrier density (cm⁻³) | 1.2 × 10²¹ | <10¹⁹ | 10²⁰–10²¹ |
Bandgap (eV) | 3.66 (BM-shifted) | 3.30 | 3.5–4.0 |
Visible transparency | 85–89% | >90% | >85% |
The Burstein-Moss effect explains ATO’s bandgap widening (3.30 eV → 3.66 eV) at high doping: conduction-band filling raises the Fermi level, blocking low-energy transitions [8]. ATO’s scarcity of elemental indium makes it 30–50% cheaper than ITO, driving adoption in solar cells and displays [3] [9].
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